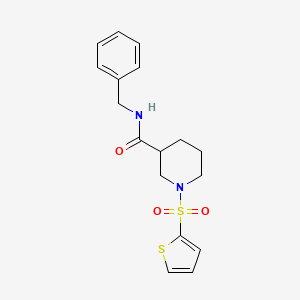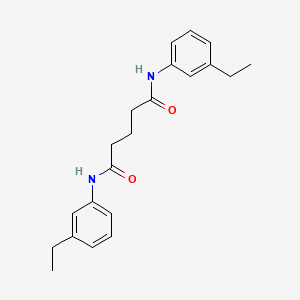![molecular formula C15H18N2OS2 B5722655 N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide, also known as ETDH, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETDH is a hydrazide derivative that has been synthesized using various methods. The compound has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that the compound exerts its biological activity by inhibiting the activity of various enzymes and proteins. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of nuclear factor-kappaB (NF-kappaB), which is a protein involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has also been found to reduce oxidative stress and improve antioxidant status. The compound has been shown to increase the expression of various neurotrophic factors, which are important for the growth and survival of neurons. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has also been found to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in good yields. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide is also stable under normal laboratory conditions and can be stored for an extended period. However, there are some limitations to the use of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide in lab experiments. The compound has low solubility in water, which can limit its use in some assays. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide can also exhibit cytotoxicity at high concentrations, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide. One area of interest is the development of new drugs based on the structure of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide. The compound can be modified to improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide. The identification of the targets of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide can provide insights into the development of new drugs. Finally, the investigation of the potential side effects of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide is also important for the development of safe and effective drugs.
Synthesemethoden
The synthesis of N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has been reported using various methods, including the reaction of 5-ethyl-2-thiophenecarboxaldehyde with propyl hydrazine and thiosemicarbazide. Another method involves the reaction of 5-ethyl-2-thiophenecarboxaldehyde with propyl hydrazine and thiosemicarbazone. The resulting product is then treated with acetic acid to obtain N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide. The purity and yield of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide has also been shown to have neuroprotective effects and can improve cognitive function. The compound has been tested on various cell lines and animal models, and the results have been promising. N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide is a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-3-5-13-8-11(10-19-13)15(18)17-16-9-14-7-6-12(4-2)20-14/h6-10H,3-5H2,1-2H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTVPCXDKFJUOA-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-propylthiophene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)

![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)

